N-quinolin-5-ylthiourea
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Overview
Description
N-quinolin-5-ylthiourea is an organosulfur compound with the molecular formula C10H9N3S It is a derivative of thiourea, where the quinoline ring is attached to the nitrogen atom of the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-quinolin-5-ylthiourea typically involves the reaction of quinoline-5-amine with thiocyanate or isothiocyanate under controlled conditions. One common method is the reaction of quinoline-5-amine with ammonium thiocyanate in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction proceeds as follows:
Quinoline-5-amine+Ammonium thiocyanate→this compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-quinolin-5-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
N-quinolin-5-ylthiourea has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic compounds.
Biology: The compound exhibits potential antibacterial, antioxidant, and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: this compound is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-quinolin-5-ylthiourea involves its interaction with molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the thiourea moiety can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity.
Comparison with Similar Compounds
Thiourea: A simpler analog with a similar structure but without the quinoline ring.
N-phenylthiourea: Another derivative of thiourea with a phenyl group instead of a quinoline ring.
Uniqueness: N-quinolin-5-ylthiourea is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and its versatility in various chemical reactions.
Properties
IUPAC Name |
quinolin-5-ylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-10(14)13-9-5-1-4-8-7(9)3-2-6-12-8/h1-6H,(H3,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAOXEMLOUKHAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860621-03-0 |
Source
|
Record name | (quinolin-5-yl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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